H-Pro-Tyr-Ala-Tyr-Trp-Met-Arg-OH

MMP-3 Substrate specificity Enzyme kinetics

H-Pro-Tyr-Ala-Tyr-Trp-Met-Arg-OH is a synthetic heptapeptide that forms the core recognition sequence of the widely used fluorogenic matrix metalloproteinase‑3 (MMP‑3/stromelysin‑1) substrate, DNP‑PYAYWMR. The sequence was rationally designed with residues in subsites P3–P′1 and P′3 optimized for stromelysin, while a C‑terminal arginine was placed at P′4 to enhance aqueous solubility.

Molecular Formula C48H63N11O10S
Molecular Weight 986.1 g/mol
CAS No. 304851-56-7
Cat. No. B12583877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Pro-Tyr-Ala-Tyr-Trp-Met-Arg-OH
CAS304851-56-7
Molecular FormulaC48H63N11O10S
Molecular Weight986.1 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5
InChIInChI=1S/C48H63N11O10S/c1-27(54-44(65)38(23-28-11-15-31(60)16-12-28)58-42(63)35-9-5-20-51-35)41(62)57-39(24-29-13-17-32(61)18-14-29)45(66)59-40(25-30-26-53-34-8-4-3-7-33(30)34)46(67)55-36(19-22-70-2)43(64)56-37(47(68)69)10-6-21-52-48(49)50/h3-4,7-8,11-18,26-27,35-40,51,53,60-61H,5-6,9-10,19-25H2,1-2H3,(H,54,65)(H,55,67)(H,56,64)(H,57,62)(H,58,63)(H,59,66)(H,68,69)(H4,49,50,52)/t27-,35-,36-,37-,38-,39-,40-/m0/s1
InChIKeySKLRTPDBVVJQLL-HCYLYTTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Pro-Tyr-Ala-Tyr-Trp-Met-Arg-OH (CAS 304851-56-7): MMP‑3‑Optimized Heptapeptide Core for Fluorogenic Substrate‑Based Assays


H-Pro-Tyr-Ala-Tyr-Trp-Met-Arg-OH is a synthetic heptapeptide that forms the core recognition sequence of the widely used fluorogenic matrix metalloproteinase‑3 (MMP‑3/stromelysin‑1) substrate, DNP‑PYAYWMR. The sequence was rationally designed with residues in subsites P3–P′1 and P′3 optimized for stromelysin, while a C‑terminal arginine was placed at P′4 to enhance aqueous solubility [1]. First described in 1991 as part of a series of continuously recording fluorescent assays, this core peptide has since enabled reproducible kinetic characterization of MMP‑3 and its inhibitors [2].

Why In‑Class Substitution Fails: Sequence‑Dependent MMP Selectivity Dictates Functional Utility of H-Pro-Tyr-Ala-Tyr-Trp-Met-Arg-OH


Matrix metalloproteinase substrates are exquisitely sensitive to even single‑residue alterations; a change from Met to Leu at P′1 or substitution of the core PYAYWMR motif can invert selectivity between MMP‑3 and MMP‑1 [1]. The engineered sequence Pro-Tyr-Ala-Tyr-Trp-Met-Arg was specifically optimized for stromelysin cleavage, and its kinetic signature—when incorporated into quenched‑fluorophore designs such as NFF‑2—yields a >60‑fold discrimination between MMP‑3 and interstitial collagenase (MMP‑1) [2]. Arbitrary substitution with a different heptapeptide therefore risks invalidating enzyme specificity, altering kinetic parameters, and compromising inter‑study reproducibility.

Quantitative Differentiation Evidence for H-Pro-Tyr-Ala-Tyr-Trp-Met-Arg-OH – Comparator‑Based Performance Benchmarks


MMP‑3‑Selective Sequence Engineering: 60‑Fold Discrimination Over MMP‑1

The PYAYWMR core sequence was designed to confer stromelysin selectivity. When incorporated into the quenched‑fluorophore substrate NFF‑2 (Mca‑RPKPYANvaWMK(Dnp)‑NH₂), the resulting peptide exhibited a kcat/Km for MMP‑3 of 59,400 M⁻¹s⁻¹, compared to only 990 M⁻¹s⁻¹ for MMP‑1—a >60‑fold difference [1]. This demonstrates that the PYAYWMR motif, which is identical to the core of H‑Pro‑Tyr‑Ala‑Tyr‑Trp‑Met‑Arg‑OH, drives MMP‑3 preferential hydrolysis.

MMP-3 Substrate specificity Enzyme kinetics

Robust Kinetic Benchmark for Inhibitor Profiling: Km and kcat/Km Established with Purified Human MMP‑3

Using DNP‑PYAYWMR (the N‑terminal DNP‑quenched derivative of the core peptide), purified human MMP‑3 displayed a Km of 39.2 µM and a kcat/Km of 4.6 µM/h in the presence of 5 % methanol [1]. These constants served as the basis for determining the inhibition constant (Ki) of the tight‑binding inhibitor Ro 31‑4724, which was found to be 26 nM [1]. The free acid H‑Pro‑Tyr‑Ala‑Tyr‑Trp‑Met‑Arg‑OH is the direct synthetic precursor and reference standard for this substrate, ensuring that the kinetic benchmarks remain traceable.

MMP-3 inhibitors Drug discovery Enzyme kinetics

Engineered Solubility: C‑Terminal Arg at P′4 Maintains Substrate Concentration Above KM

A C‑terminal arginine residue was explicitly incorporated at the P′4 position to enhance aqueous solubility. The original characterization paper reports that the solubility of each heptapeptide substrate in assay buffer exceeds its KM value, a design criterion that is not met by many earlier MMP substrates [1]. Although the free acid H‑Pro‑Tyr‑Ala‑Tyr‑Trp‑Met‑Arg‑OH lacks the DNP quencher, it retains the Arg at the C‑terminus and therefore preserves this solubility advantage.

Peptide solubility Assay development MMP

Validated High‑Throughput Fluorogenic Readout: Tryptophan at P′2 Enables Continuous Monitoring

The placement of a tryptophan residue at the P′2 position in the PYAYWMR sequence provides an intrinsic fluorophore that is quenched by the N‑terminal DNP group and unquenched upon enzymatic cleavage. Bickett et al. validated this design for high‑throughput screening of stromelysin activity, demonstrating that the fluorescence intensity correlates linearly with MMP‑3 concentration [1]. The free peptide H‑Pro‑Tyr‑Ala‑Tyr‑Trp‑Met‑Arg‑OH serves as a key reference for calibrating fluorescence output and verifying substrate integrity.

High-throughput screening Fluorescence MMP-3

Reference Standard for Analytical Validation: HPLC and Mass Spectrometry Purity Control

H‑Pro‑Tyr‑Ala‑Tyr‑Trp‑Met‑Arg‑OH is the unmodified, full‑length core peptide, making it the definitive reference standard for assessing the purity and identity of the DNP‑PYAYWMR substrate. Commercial DNP‑PYAYWMR is routinely specified as ≥95 % by HPLC , and the free acid is employed to establish retention‑time and mass‑spectral benchmarks. This traceability is essential for laboratories that must comply with quality‑system requirements or that need to compare results across different batches.

Peptide analytics Quality control Reference standard

High‑Value Application Scenarios for H-Pro-Tyr-Ala-Tyr-Trp-Met-Arg-OH – Where the Evidence Supports Procurement


MMP‑3‑Selective Enzymatic Activity Assays

Used as the core recognition element for fluorogenic MMP‑3 substrates, the PYAYWMR sequence provides >60‑fold discrimination over MMP‑1 [1]. Laboratories requiring stromelysin‑specific readouts in complex biological matrices rely on this sequence to avoid signal contamination from other MMPs.

Inhibitor Screening and Ki Determination

The well‑characterized Km (39.2 µM) for the DNP‑PYAYWMR substrate enables robust, head‑to‑head comparisons of MMP‑3 inhibitor potency, as demonstrated by the Ki determination of Ro 31‑4724 (26 nM) [2]. Procurement of the free acid ensures that the reference standard is available for inhibitor‑profiling campaigns.

Analytical Reference Standard for Quality Control

H‑Pro‑Tyr‑Ala‑Tyr‑Trp‑Met‑Arg‑OH serves as the unmodified benchmark for HPLC purity validation (≥95 %) and mass‑spectrometric identity confirmation of the DNP‑quenched substrate . This traceability is critical for laboratories operating under GLP or requiring inter‑batch consistency.

Structural Biology and Substrate‑Recognition Studies

The free acid, lacking the DNP quencher, is suitable for co‑crystallization trials and NMR studies aimed at elucidating the atomic details of MMP‑3 substrate recognition, thereby informing the design of next‑generation selective inhibitors.

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